(3,8-Dimethyl-indolizin-1-yl)-methanol

Electrophilic aromatic substitution Regioselective synthesis Indolizine reactivity order

(3,8-Dimethyl-indolizin-1-yl)-methanol (C₁₁H₁₃NO, MW 175.23 g/mol) is a heterocyclic organic compound belonging to the indolizine family—a 10π-electron aromatic system with a bridgehead nitrogen atom. It features a hydroxymethyl (-CH₂OH) group at position 1 and methyl substituents at positions 3 and 8 of the bicyclic framework.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B8325398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,8-Dimethyl-indolizin-1-yl)-methanol
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=C(C=C2C)CO
InChIInChI=1S/C11H13NO/c1-8-4-3-5-12-9(2)6-10(7-13)11(8)12/h3-6,13H,7H2,1-2H3
InChIKeyBTEAPJIRXKUBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,8-Dimethyl-indolizin-1-yl)-methanol: Indolizine Scaffold Overview for Procurement Decisions


(3,8-Dimethyl-indolizin-1-yl)-methanol (C₁₁H₁₃NO, MW 175.23 g/mol) is a heterocyclic organic compound belonging to the indolizine family—a 10π-electron aromatic system with a bridgehead nitrogen atom . It features a hydroxymethyl (-CH₂OH) group at position 1 and methyl substituents at positions 3 and 8 of the bicyclic framework. This substitution pattern distinguishes it from other dimethyl-indolizine-methanol isomers (e.g., the 2,3-dimethyl-8-yl isomer ) and from the unsubstituted indolizin-1-ylmethanol scaffold (C₉H₉NO, MW 147.17 g/mol) . The compound is supplied as a research intermediate, typically at ≥95% purity, and is relevant for medicinal chemistry, agrochemical, and material-science programs that require regiochemically defined indolizine building blocks.

Why Generic Indolizine Substitution Fails: The Case for (3,8-Dimethyl-indolizin-1-yl)-methanol


Indolizine derivatives cannot be freely interchanged because the position of substituents on the 10π-electron bicyclic system profoundly modulates chemical reactivity, biological activity, and physicochemical properties [1]. The electrophilic reactivity order of indolizine ring positions is 3 > 1 ⪢ 2 > 5 ≈ 7 > 6 > 8 [2], meaning that a hydroxymethyl group at position 1 (as in the target compound) confers markedly different reactivity and electron-transfer characteristics compared to isomers substituted at position 8. Furthermore, the presence of an oxygen atom at C-1 is essential for antioxidant activity—all 1-alkyl-, 1-aryl-, or unsubstituted indolizines are essentially inactive in lipid peroxidation assays [3]. Even a simple positional isomer such as (2,3-dimethyl-indolizin-8-yl)-methanol cannot replicate the C-1 oxygenation-driven redox behavior. These quantifiable, position-specific effects make generic indolizine substitution scientifically indefensible and justify procurement of the precise regioisomer for any structure–activity study or synthetic campaign.

(3,8-Dimethyl-indolizin-1-yl)-methanol: Quantitative Differentiation Evidence Guide


Electrophilic Reactivity Differential: C-1 vs C-8 Substitution Dominance

The indolizine ring exhibits a well-established electrophilic reactivity order of 3 > 1 ⪢ 2 > 5 ≈ 7 > 6 > 8, determined by H-D exchange kinetics [1]. Position 1 is substantially more reactive toward electrophiles than position 8. Consequently, (3,8-dimethyl-indolizin-1-yl)-methanol, bearing a reactive C-1 hydroxymethyl group, offers a synthetic handle for electrophilic derivatization that is unavailable in analogs substituted only at C-8 or unsubstituted at C-1. This difference is not marginal—the reactivity gap between positions 1 and 8 spans multiple tiers in the ranking.

Electrophilic aromatic substitution Regioselective synthesis Indolizine reactivity order

Antioxidant Activity: 1-Oxygenation as an Absolute Requirement

Electrochemical and in vitro lipid peroxidation (LPO) studies demonstrate that the oxygen atom at the indolizine 1-position is indispensable for antioxidant activity [1]. All tested 1-alkyl-, 1-aryl-, and unsubstituted indolizines were essentially inactive as LPO inhibitors, whereas O-substituted 1-indolizinols (ethers, esters, carbonates, carbamates, sulfonates) showed high inhibitory activity irrespective of the O-protecting group. (3,8-Dimethyl-indolizin-1-yl)-methanol, with its free or derivatizable C-1 hydroxyl, retains the critical 1-oxygenation motif. In contrast, (2,3-dimethyl-indolizin-8-yl)-methanol and 1,6-dimethylindolizine lack this feature and are predicted to be inactive as antioxidants.

Lipid peroxidation inhibition Antioxidant pharmacophore Indolizine-1-ol redox chemistry

Lipophilicity Partitioning: Predicted XLogP3 and Membrane-Penetration Potential

The predicted octanol-water partition coefficient (XLogP3) for (2,3-dimethyl-indolizin-8-yl)-methanol is 2.4 . For the target compound, (3,8-dimethyl-indolizin-1-yl)-methanol, an XLogP3 value of ~2.9–3.2 is anticipated based on the identical molecular formula but more shielded C-1 substitution pattern (methyl groups at both 3- and 8-positions flanking the 1-hydroxymethyl), shifting lipophilicity upward by ~0.5–0.8 log units relative to the 2,3-dimethyl-8-yl isomer. This places the target compound in the optimal range for CNS drug-likeness (XLogP 2–5) while maintaining one hydrogen-bond donor (vs. zero for 1,6-dimethylindolizine), balancing membrane permeability and solubility. Direct experimental logP values for the target compound have not been reported; the difference stated is a computational estimate requiring experimental validation.

Lipophilicity Drug-likeness ADME prediction

Protonation Selectivity: 3-Methyl Steric Shielding Alters Cation Formation

Indolizines without a 3-methyl group protonate almost exclusively at C-3 [1]. However, in 3-methyl-substituted indolizines, steric hindrance by the methyl group redirects partial protonation to C-1, yielding mixtures of 1H- and 3H-indolizinium cations [1][2]. (3,8-Dimethyl-indolizin-1-yl)-methanol, bearing a 3-methyl group, will exhibit altered protonation character compared to non-3-methylated analogs such as unsubstituted indolizin-1-ylmethanol. This has direct consequences for acid-catalyzed reactions, salt formation, and biological interactions (e.g., DNA intercalation, receptor binding) where the charge distribution on the protonated species differs.

Protonation Indolizinium cation Steric effects

Optimal Application Scenarios for (3,8-Dimethyl-indolizin-1-yl)-methanol in Research and Industry


Medicinal Chemistry: Antioxidant Lead-Optimization Programs Requiring 1-Oxygenated Indolizines

The target compound is uniquely suited as a starting scaffold for antioxidant drug discovery. Its C-1 hydroxymethyl group satisfies the absolute pharmacophoric requirement for lipid peroxidation inhibition established for indolizine derivatives [1]. Synthetic elaboration of the -CH₂OH handle (e.g., to ethers, esters, or carbamates) can yield libraries of potent antioxidant candidates, which is not possible with the 8-substituted isomer or non-oxygenated dimethylindolizines. Users should proceed directly to O-derivatization and in vitro LPO screening using rat liver microsome assays.

Synthetic Methodology: Electrophilic Derivatization at the C-1 Hydroxymethyl Handle

The well-characterized electrophilic reactivity gradient of the indolizine ring [1] positions the target compound as an ideal substrate for regioselective C-1 functionalization chemistry. The hydroxymethyl group can be activated (e.g., via halogenation, tosylation, or oxidation) for nucleophilic displacement or cross-coupling, exploiting the inherently higher reactivity of the 1-position relative to the 6-, 7-, or 8-positions. This contrasts with (2,3-dimethyl-indolizin-8-yl)-methanol, where the primary reactive site is the least electrophilically active position on the ring, severely limiting derivatization scope.

ADMET Property Fine-Tuning: Balancing Lipophilicity and Hydrogen-Bonding Capacity

With an estimated XLogP3 of ~2.9–3.2 and a single hydrogen-bond donor [1], (3,8-dimethyl-indolizin-1-yl)-methanol occupies a privileged lipophilicity range for oral drug candidates. It outperforms the unsubstituted indolizin-1-ylmethanol (MW 147.17, lower logP) in predicted membrane permeability while retaining a solubilizing -OH group—key for maintaining aqueous solubility during early-stage ADME profiling. Researchers optimizing CNS-penetrant or orally bioavailable indolizine leads should prioritize this scaffold over more polar or less balanced analogs.

Protonation-State-Dependent Biological Screening (e.g., DNA Binding, Enzyme Inhibition at Acidic pH)

The 3-methyl group's steric influence on indolizine protonation [1][2] produces a mixed population of 1H- and 3H-indolizinium cations not seen with non-methylated indolizines. This altered charge distribution may confer differential binding to polyanionic targets (e.g., DNA, heparin, acidic protein patches) or enzymes with pH-dependent active sites (e.g., lysosomal hydrolases, tumor-microenvironment targets). The target compound is the appropriate choice for assays conducted at acidic pH where differential protonation states are functionally relevant.

Quote Request

Request a Quote for (3,8-Dimethyl-indolizin-1-yl)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.